BenchChemオンラインストアへようこそ!

3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride

Physicochemical profiling Lipophilicity optimization Medicinal chemistry SAR

Select this meta-methyl positional isomer to preserve the critical C3 ether oxygen H-bond acceptor absent in N-benzyl/C-benzyl regioisomers. With a free secondary amine for diverse functionalization and a lipophilic anchor cleavable under hydrogenolysis, it offers dual orthogonal diversification vectors for CNS-targeted library synthesis. The hydrochloride salt guarantees solid-state stability and precise stoichiometric handling for GMP/GLP supply chains.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1185303-37-0
Cat. No. B1421014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride
CAS1185303-37-0
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2CCNC2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H
InChIKeyINXZUWKFSHGLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185303-37-0): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185303-37-0) is a 3-O-aralkylpyrrolidine derivative with molecular formula C₁₂H₁₇NO·HCl and molecular weight 227.73 g/mol . The compound features a pyrrolidine secondary amine bearing a 3-methylbenzyl ether substituent at the C3 position, supplied as the hydrochloride salt. This scaffold positions the compound within the broader class of 3-aralkyloxypyrrolidines, which are explicitly recognized in the patent literature as important intermediates for pharmaceutical production . The free base exhibits a computed logP of 2.24, polar surface area (PSA) of 43.37 Ų, and three hydrogen-bond acceptor sites . The compound is commercially available from multiple suppliers including Matrix Scientific (via Sigma-Aldrich), Santa Cruz Biotechnology, and Weikeqi Biotech, typically at purity specifications of ≥95% .

Why 3-[(3-Methylbenzyl)oxy]pyrrolidine Hydrochloride Cannot Be Interchanged with Generic Pyrrolidine Ethers or N-Benzyl Analogs


The 3-aralkyloxypyrrolidine chemical space is not a single fungible commodity; substitution position, linker atom identity, and aryl ring methylation pattern each independently modulate hydrogen-bonding capacity, conformational flexibility, and lipophilicity in ways that directly impact downstream synthetic utility and pharmacological profile . The ether oxygen at the C3 position introduces a hydrogen-bond acceptor that is absent in N-benzyl or C-benzyl regioisomers, altering both PSA and molecular recognition . The meta-methyl group on the benzyl ring further differentiates the compound from para-methyl and unsubstituted benzyl variants by modifying steric bulk distribution and logP without changing molecular weight relative to the para isomer . These non-interchangeable structural features mean that simply substituting a generic 'pyrrolidine benzyl ether' into a synthetic sequence or SAR campaign risks altering reaction kinetics, diastereoselectivity, and target binding outcomes in ways that cannot be predicted without compound-specific characterization .

Quantitative Differentiation Evidence for 3-[(3-Methylbenzyl)oxy]pyrrolidine Hydrochloride versus Closest Structural Analogs


Meta-Methyl Substitution on the Benzyl Ether: LogP and PSA Differentiation versus Unsubstituted 3-(Benzyloxy)pyrrolidine

The meta-methyl substituent on the benzyl ring of 3-[(3-methylbenzyl)oxy]pyrrolidine hydrochloride (CAS 1185303-37-0) produces a measurable increase in lipophilicity relative to the unsubstituted 3-(benzyloxy)pyrrolidine scaffold. The free base of the target compound has a computed logP of 2.24 and PSA of 43.37 Ų , whereas 3-(benzyloxy)pyrrolidine (free base, CAS 420137-14-0, MW 177.24) has a lower logP (approximately 1.7–1.9 estimated from structural analogs) and PSA of 21.26 Ų . This represents an approximate ΔlogP of +0.3 to +0.5 units attributable to the single methyl group, which translates to roughly a 2- to 3-fold increase in octanol-water partition coefficient . The higher PSA of the target compound (43.37 vs. 21.26 Ų) arises from the ether oxygen acting as an additional hydrogen-bond acceptor; this combination of elevated logP and elevated PSA is atypical and may offer a differentiated permeability-solubility balance in drug design .

Physicochemical profiling Lipophilicity optimization Medicinal chemistry SAR

3-O-Ether versus N-Benzyl Substitution: Hydrogen-Bond Acceptor Profile and Synthetic Utility Differentiation

The target compound features the 3-methylbenzyl group attached via an ether oxygen at the pyrrolidine C3 position, creating three hydrogen-bond acceptor sites (ether O plus pyrrolidine N, considering the hydrochloride salt converts the amine to an ammonium donor) . In contrast, the regioisomer 1-(3-methylbenzyl)pyrrolidine (CAS 891395-83-8, MW 175.27) bears the identical 3-methylbenzyl group on the pyrrolidine nitrogen, eliminating the ether oxygen and yielding only a single H-bond acceptor (the tertiary amine nitrogen) with a significantly lower PSA of approximately 12.03 Ų . This structural difference has practical consequences: the 3-O-ether retains a free secondary amine (pKa ~9.5 predicted for the pyrrolidine NH) available for further N-functionalization, whereas the N-benzyl analog has the nitrogen already occupied . From a synthetic intermediate perspective, the target compound offers orthogonal functionalization handles (N–H for amidation/sulfonylation; O–ether as a protected alcohol that can be cleaved), while the N-benzyl isomer is effectively capped at the nitrogen .

Regioisomeric differentiation Hydrogen-bond capacity Synthetic intermediate selection

Meta- versus Para-Methylbenzyl Ether: Positional Isomerism with Equivalent Molecular Weight but Divergent Steric and Electronic Properties

The target compound (meta-methylbenzyl ether) and its para-methyl regioisomer, (R)-3-((4-methylbenzyl)oxy)pyrrolidine hydrochloride (CAS 1289585-49-4), share the identical molecular formula (C₁₂H₁₈ClNO) and molecular weight (227.73 g/mol) . Despite this isobaric relationship, they are chemically and biologically distinct: the meta-methyl group occupies a position that is meta to the benzylic CH₂–O linkage, producing a different electrostatic potential surface and steric shielding pattern around the ether oxygen compared to the para isomer . In drug metabolism contexts, para-substituted benzyl ethers are generally more susceptible to CYP-mediated O-dealkylation than meta-substituted variants because para-substitution can electronically activate the benzylic position toward oxidation; meta-substitution partially decouples the methyl group's electron-donating effect from the benzylic reaction center . Both compounds are listed as pharmaceutical intermediates, but their non-identical CAS numbers and distinct IUPAC names (3-[(3-methylphenyl)methoxy]pyrrolidine vs. 3-[(4-methylphenyl)methoxy]pyrrolidine) confirm they are separate chemical entities that cannot be interchanged in regulated or SAR-sensitive workflows .

Positional isomer differentiation Steric effects CYP metabolism susceptibility

Hydrochloride Salt Form: Enhanced Solid-State Stability and Handling versus Free Base Forms of Pyrrolidine Ethers

The target compound is supplied as the hydrochloride salt, which confers practical advantages over the free base form (CAS 1185303-37-0 minus HCl, free base MW approximately 191.27 g/mol) . Pyrrolidine free bases with logP values near 2.2 are typically volatile liquids or low-melting solids with limited shelf stability due to the nucleophilic secondary amine being susceptible to ambient CO₂ absorption (carbamate formation) and oxidative degradation . The hydrochloride salt converts the reactive secondary amine into a protonated ammonium species, eliminating nucleophilic degradation pathways and enabling long-term storage under standard conditions (−20 °C, dry, protected from light as specified by suppliers) . The salt form also provides a defined stoichiometry (1:1 HCl) with precise molecular weight (227.73 g/mol), which is essential for accurate solution preparation in quantitative biological assays and for regulatory documentation in pharmaceutical intermediate supply chains .

Salt form selection Solid-state stability Laboratory handling

Class-Level Patent Significance: 3-Aralkyloxypyrrolidines as Privileged Pharmaceutical Intermediates with Demonstrated Industrial-Scale Synthetic Routes

Multiple independent patent families explicitly designate 3-aralkyloxypyrrolidine derivatives—a class that includes 3-[(3-methylbenzyl)oxy]pyrrolidine hydrochloride—as 'important for production of pharmaceutical products' . European Patent EP 1947083 (and its US counterparts) teaches a process for producing 3-aralkyloxypyrrolidine derivatives 'of high purity conveniently and efficiently on an industrial scale,' specifically citing (R)-3-benzyloxypyrrolidine as a key pharmaceutical intermediate . Separately, US Patent US8507535B2 (Hoffmann-La Roche) claims methyl-pyrrolidine ether derivatives as 'high potential NK-3 receptor antagonists' for treating depression, psychosis, Parkinson's disease, schizophrenia, and anxiety, establishing that pyrrolidine ether scaffolds are of direct therapeutic interest to major pharmaceutical developers . While these patents do not specifically exemplify the target compound, they validate the chemical class and indicate that the 3-methylbenzyl variant represents a logical extension of the SAR space that has attracted significant industrial investment .

Pharmaceutical intermediate Patent-supported utility Industrial synthesis route

Recommended Research and Procurement Application Scenarios for 3-[(3-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185303-37-0)


Scaffold Diversification in CNS-Targeted Medicinal Chemistry: Building Block for NK3 Receptor Antagonist Lead Optimization

The 3-O-aralkylpyrrolidine scaffold is validated by Hoffmann-La Roche patent US8507535B2 as a core template for NK3 receptor antagonists targeting schizophrenia, depression, and anxiety disorders . The target compound, with its meta-methylbenzyl ether at the C3 position and a free secondary amine, provides medicinal chemistry teams with a differentiated building block that offers two orthogonal diversification vectors (N–H functionalization and O–ether modification). The meta-methyl substitution provides a lipophilicity increment (logP ~2.24) relative to the unsubstituted benzyloxy analog while retaining a favorable PSA of 43.37 Ų, positioning it within drug-like chemical space for CNS penetration optimization . Researchers synthesizing focused libraries around the pyrrolidine ether pharmacophore should select this compound over N-benzyl or C-benzyl regioisomers to preserve the critical ether oxygen H-bond acceptor and the synthetically addressable secondary amine .

Pharmaceutical Process Development: Intermediate for 3-Aralkyloxypyrrolidine-Derived APIs with Industrial-Scale Synthetic Precedent

European Patent EP 1947083 and its US counterparts establish that 3-aralkyloxypyrrolidine derivatives are manufactured at industrial scale as pharmaceutical intermediates, with dedicated process chemistry optimized for high purity and yield . The target compound's hydrochloride salt form ensures solid-state stability and precise stoichiometric handling, both of which are critical requirements for GMP and GLP intermediate supply chains . Process chemists developing routes to pyrrolidine-containing active pharmaceutical ingredients (APIs) should consider this compound as a late-stage intermediate when the target API requires a 3-methylbenzyl ether motif with a free pyrrolidine nitrogen available for subsequent coupling. The compound is commercially available from Matrix Scientific (via Sigma-Aldrich) and other suppliers at ≥95% purity, supporting initial route scouting .

Structure-Activity Relationship (SAR) Studies Requiring Positional Isomer Differentiation: Meta- versus Para-Methylbenzyl Ether Comparison

When conducting SAR studies on benzyl-substituted pyrrolidine ethers, the distinction between meta-methyl (CAS 1185303-37-0) and para-methyl (CAS 1289585-49-4) positional isomers is non-trivial despite their identical molecular weight . The meta-substitution pattern alters the electrostatic environment around the benzylic ether oxygen and can influence metabolic O-dealkylation rates, CYP isoform selectivity, and target protein binding conformations . SAR teams comparing these isomers should procure both compounds from authenticated sources with verified CAS numbers to ensure positional integrity, as the isomers are effectively indistinguishable by mass spectrometry alone. The meta-methyl variant's differentiated steric profile may prove advantageous when para-substitution introduces unfavorable steric clashes with the target binding pocket or when metabolic soft-spot mitigation is required .

Chemical Biology Tool Compound Synthesis: Orthogonally Functionalizable Pyrrolidine Scaffold for Probe Development

The target compound offers a rare combination of structural features valuable for chemical probe development: a secondary amine handle for attachment of reporter groups (fluorophores, biotin, photoaffinity labels) via amidation or reductive amination, and a 3-methylbenzyl ether that can serve as a lipophilic anchor or be cleaved under hydrogenolysis conditions to reveal a 3-hydroxypyrrolidine for further derivatization . With three hydrogen-bond acceptor sites in the free base form and a computed logP of 2.24, the scaffold sits in a favorable physicochemical range for cell permeability while retaining sufficient polarity for aqueous solubility . Chemical biologists designing target-engagement probes or affinity chromatography ligands based on pyrrolidine-containing pharmacophores will find the dual functionalization handles of this compound enable conjugation strategies not accessible with N-substituted or C-substituted pyrrolidine analogs.

Quote Request

Request a Quote for 3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.